Structural Differentiation: 2-(2-Methoxyethoxy) Substituent Versus Unsubstituted N-(1-Phenylethyl)isonicotinamide
The target compound incorporates a 2-(2-methoxyethoxy) substituent at the pyridine 2-position. In isonicotinamide-based GSK-3β inhibitors, the 2-substituent occupies the ribose-binding pocket of the ATP site, and its electronic and steric properties directly govern inhibitory potency [1]. The unsubstituted comparator, N-(1-phenylethyl)isonicotinamide (CAS 2909-34-4), lacks this 2-substituent and is primarily used as a synthetic intermediate . 3D-QSAR analysis of 41 isonicotinamide GSK-3β inhibitors established that steric bulk and hydrogen-bond-accepting character at the 2-position are positively correlated with inhibitory activity in both CoMFA and CoMSIA models [1].
| Evidence Dimension | Presence and nature of pyridine 2-position substituent |
|---|---|
| Target Compound Data | 2-(2-Methoxyethoxy) group (chain length ~7 atoms, 2 H-bond acceptors) |
| Comparator Or Baseline | N-(1-Phenylethyl)isonicotinamide (CAS 2909-34-4): unsubstituted at 2-position (H) |
| Quantified Difference | 2-Methoxyethoxy substituent contributes steric bulk (molar refractivity ~23 cm³/mol) and two ether oxygen H-bond acceptors absent in baseline; class-level 3D-QSAR CoMFA q² = 0.505, CoMSIA q² = 0.544 for steric/electrostatic field contributions at 2-position [1] |
| Conditions | Computational 3D-QSAR based on 41 isonicotinamide GSK-3β inhibitors; comparative molecular field analysis |
Why This Matters
The 2-substituent is a critical pharmacophoric element for GSK-3β inhibition; compounds lacking a 2-substituent are predicted to have negligible kinase inhibitory activity and are unsuitable as kinase-targeted chemical probes.
- [1] Pei M, Qian A, Cao L, Wang Z, Lu Y, Yan C, Liang T. In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. New J Chem. 2025;49:6151-6163. View Source
